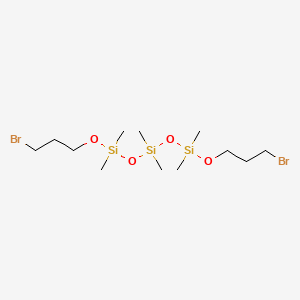![molecular formula C11H17NO B12530532 3-[(Pentan-3-yl)oxy]aniline CAS No. 653604-37-6](/img/structure/B12530532.png)
3-[(Pentan-3-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pentan-3-yl)oxy]aniline is an organic compound belonging to the class of substituted anilines. This compound features an aniline core with a pentan-3-yloxy substituent at the 3-position. Substituted anilines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentan-3-yl)oxy]aniline typically involves the reaction of aniline with a pentan-3-yloxy halide under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Pentan-3-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines.
Applications De Recherche Scientifique
3-[(Pentan-3-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[(Pentan-3-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pendimethalin: A herbicide with a similar aniline structure but with additional nitro and methyl substituents.
2-(1-Methylbutyl)aniline: Another substituted aniline with a different alkyl group.
Uniqueness
3-[(Pentan-3-yl)oxy]aniline is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
653604-37-6 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-pentan-3-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h5-8,10H,3-4,12H2,1-2H3 |
Clé InChI |
CTVFZKRSQYSPRP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)



![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)





![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
